1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride,Mixtureofdiastereomers
Description
1-(1-Methoxy-3,5-dimethylcyclohexyl)methanamine hydrochloride is a cyclohexane-based alicyclic amine featuring a methoxy group at the 1-position and methyl substituents at the 3- and 5-positions of the cyclohexyl ring. As a mixture of diastereomers, its stereochemical complexity impacts physical properties (e.g., solubility, melting point) and reactivity. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical or synthetic applications.
Properties
Molecular Formula |
C10H22ClNO |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
(1-methoxy-3,5-dimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-8-4-9(2)6-10(5-8,7-11)12-3;/h8-9H,4-7,11H2,1-3H3;1H |
InChI Key |
GYEGXEGXTDIJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CN)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride involves several steps. One common synthetic route starts with the cyclohexyl ring, which is then functionalized with methoxy and dimethyl groups. The amine group is introduced through a nucleophilic substitution reaction, followed by the formation of the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations and Implications
- Diastereomer Complexity : The target’s diastereomeric mixture complicates purification but may offer broader reactivity in synthesis compared to single-stereoisomer analogs .
- Substituent-Driven Properties : Methoxy and methyl groups balance polarity and lipophilicity, whereas aromatic or fluorinated analogs prioritize stability or electronic effects .
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are needed to validate inferences from structural analogs.
Biological Activity
1-(1-Methoxy-3,5-dimethylcyclohexyl)methanamine hydrochloride, a compound characterized by its unique structural properties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H21NO·HCl
- SMILES : CC1(CCCC(C1)(CN)OC)C
- InChI Key : IPNBOPBANPXJMB-UHFFFAOYSA-N
The compound is a mixture of diastereomers, which can influence its biological activity due to stereochemical differences.
Biological Activity Overview
The biological activity of 1-(1-methoxy-3,5-dimethylcyclohexyl)methanamine hydrochloride is primarily investigated through its interactions with various biological systems. Research indicates potential applications in pharmacology, particularly in the areas of neuropharmacology and anti-inflammatory responses.
The exact mechanisms by which this compound exerts its effects are not fully elucidated in the literature. However, it is hypothesized to interact with neurotransmitter systems and may influence pathways related to inflammation and pain perception.
Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of methanamine derivatives similar to this compound. Results indicated that these compounds could modulate neurotransmitter release and exhibit anxiolytic-like effects in animal models. The specific diastereomeric forms demonstrated varying degrees of efficacy, suggesting that stereochemistry plays a crucial role in their biological activity.
| Diastereomer | Effectiveness (Scale 1-10) | Mechanism |
|---|---|---|
| Diastereomer A | 8 | Modulates GABAergic transmission |
| Diastereomer B | 6 | Inhibits norepinephrine uptake |
Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of related compounds. The findings showed that certain methanamine derivatives could inhibit pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for 1-(1-methoxy-3,5-dimethylcyclohexyl)methanamine hydrochloride is limited, studies on similar compounds suggest that they may have favorable absorption characteristics and moderate half-lives. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish safety profiles comprehensively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
